BI-853520
Description
Properties
Molecular Formula |
C₂₉H₂₈N₄O₂ |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Pharmacological Profiles
Table 1: Key FAK Inhibitors in Clinical Development
Key Differences :
Preclinical and Clinical Efficacy
Table 2: Preclinical and Clinical Outcomes
Notable Findings:
Combination Therapy Potential
Table 3: Combination Strategies
Unique Advantage of this compound :
Q & A
Q. What is the molecular mechanism of BI-853520 in FAK inhibition, and how is its specificity validated experimentally?
Q. How is the inhibitory potency of this compound quantified in preclinical cancer models?
Q. What experimental protocols are critical for ensuring reproducibility in this compound studies?
- Compound characterization : Provide detailed synthesis protocols, purity data (HPLC/MS), and stability profiles under storage conditions .
- In vitro assays : Standardize cell culture conditions (e.g., serum concentration, passage number) and include controls for FAK-independent pathways.
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound in combination therapies?
- Mechanistic rationale : Target pathways downstream of FAK (e.g., PI3K/AKT or RAS/MAPK) to address compensatory signaling .
Q. What methodologies resolve contradictions in this compound efficacy across cancer types?
- Pharmacokinetic (PK)/pharmacodynamic (PD) modeling : Correlate plasma/tissue drug concentrations with target engagement (e.g., FAK phosphorylation) to explain differential efficacy .
Q. How can researchers optimize dosing regimens to overcome acquired resistance to this compound?
- Adaptive dosing : Use PK-guided escalation in murine models to maintain target inhibition while avoiding toxicity.
- Biomarker-driven trials : Integrate liquid biopsies (e.g., ctDNA analysis) in clinical cohorts to detect emergent resistance mechanisms early .
Clinical Translation Questions
Q. What are the key considerations for translating preclinical this compound data into phase I trials?
- Patient stratification : Include biomarkers like FAK overexpression or tumor mutational burden to enrich for responders .
Q. How should researchers analyze clinical trial data to assess this compound's antitumor activity?
- Response criteria : Use RECIST v1.1 for solid tumors and immune-related response criteria for immunogenic cancers .
- Survival endpoints : Compare progression-free survival (PFS) in this compound monotherapy vs. historical controls for similar malignancies .
Data Reporting and Ethical Compliance
Q. What guidelines ensure rigorous reporting of this compound research data?
Q. How can researchers ethically access and share this compound-related materials?
- Material transfer agreements (MTAs) : Secure licenses for proprietary compounds (e.g., from Boehringer Ingelheim) and cite patents in publications .
- Data requests : Follow institutional guidelines (e.g., Cambridge English protocols) to submit formal requests for clinical trial datasets, including research objectives and analysis plans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
